methyl2,2-dimethyl-1,3-dioxaindane-4-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate is a chemical compound with the molecular formula C10H12O4. It is known for its unique structure, which includes a dioxane ring fused to an indane moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate often involves continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid.
Reduction: 2,2-dimethyl-1,3-dioxaindane-4-methanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but lacks the indane moiety.
Methyl 2,2-dimethyl-1,3-dioxane-4-carboxylate: Similar structure but with a different ring system.
Methyl 2,2-dimethyl-1,3-dioxane-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate is unique due to its fused dioxane-indane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(9(8)15-11)10(12)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEDFNSUGBCDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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